4-(4-Phenoxyphenoxy)piperidine hydrochloride

描述

Chemical Identity and Nomenclature

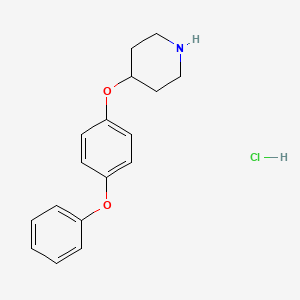

4-(4-Phenoxyphenoxy)piperidine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its core structural components and substitution pattern. The compound features a six-membered piperidine ring with a nitrogen atom, substituted at the 4-position with a (4-phenoxyphenoxy) group. The Chemical Abstracts Service has assigned this compound the registry number 942194-86-7, providing a unique identifier for chemical databases and literature searches. The International Chemical Identifier string for this compound is InChI=1S/C17H19NO2.ClH/c1-2-5-14(6-3-1)19-15-8-10-16(11-9-15)20-17-7-4-12-18-13-17;/h1-3,5-6,8-11,17-18H,4,7,12-13H2;1H, which encodes its complete structural information in a standardized format.

The nomenclature system clearly delineates the compound's structural hierarchy, beginning with the piperidine core and progressing through the substitution pattern. The Simplified Molecular Input Line Entry System representation, O(C1=CC=C(OC2CCCNC2)C=C1)C3=CC=CC=C3, provides a linear notation that captures the connectivity between all atoms within the molecule. Alternative naming conventions include "piperidine, 4-(4-phenoxyphenoxy)-" which emphasizes the heterocyclic core, while the hydrochloride designation indicates the presence of the chloride counterion associated with the protonated nitrogen atom. The molecular weight of 305.8 grams per mole reflects the combined mass of the organic cation and the chloride anion, making it suitable for various analytical and synthetic applications.

Historical Context in Organic Chemistry

The development of phenylpiperidine derivatives has its roots in the mid-twentieth century exploration of heterocyclic compounds for pharmaceutical applications. Phenylpiperidines as a chemical class emerged from systematic investigations into structure-activity relationships within nitrogen-containing heterocycles, with early research focusing on compounds such as pethidine and related analgesics. The evolution toward phenoxy-substituted derivatives represents a more recent advancement in medicinal chemistry, driven by the recognition that aromatic ether linkages can significantly influence molecular properties including lipophilicity, receptor binding affinity, and metabolic stability. Historical patent literature from the 1990s and early 2000s documents the systematic exploration of phenoxyphenyl-substituted piperidines as potential therapeutic agents, with particular emphasis on their applications in treating inflammatory conditions and neurological disorders.

The synthetic methodology for preparing 4-(4-phenoxyphenoxy)piperidine derivatives has evolved considerably since the initial reports in the pharmaceutical literature. Early synthetic approaches relied on multi-step procedures involving nucleophilic substitution reactions between hydroxylated piperidines and activated phenoxy electrophiles. The development of more efficient synthetic routes has paralleled advances in cross-coupling chemistry and protective group strategies, enabling access to these compounds with improved yields and purities. Contemporary synthetic approaches have benefited from innovations in catalytic methodologies, particularly those involving palladium-catalyzed transformations and nucleophilic aromatic substitution reactions under mild conditions. The historical progression of synthetic methods reflects broader trends in organic chemistry toward more sustainable and efficient synthetic strategies.

Position within Phenylpiperidine Derivative Classification

This compound occupies a distinctive position within the phenylpiperidine derivative classification system, characterized by its dual aromatic ether substituents and 4-position substitution pattern on the piperidine ring. The broader phenylpiperidine family encompasses compounds with diverse pharmacological activities, including opioid analgesics such as fentanyl and alfentanil, antipsychotic agents like haloperidol, and antidepressants including paroxetine. Within this classification, the compound represents a subset of derivatives featuring phenoxy linkages rather than direct phenyl attachments, which confers distinct electronic and steric properties that influence biological activity and chemical reactivity.

The structural classification system for phenylpiperidines typically considers both the position of substitution on the piperidine ring and the nature of the aromatic substituents. This compound belongs to the 4-substituted category, distinguishing it from 3-substituted analogs such as 3-(4-phenoxyphenoxy)piperidine, which carries the CAS number 946681-18-1. The presence of the phenoxyphenoxy substituent creates an extended aromatic system that can participate in π-π stacking interactions and hydrogen bonding, properties that are absent in simpler phenylpiperidine derivatives. Comparative structural analysis reveals that this compound shares certain features with other phenoxy-containing piperidines used in pharmaceutical applications, while maintaining unique characteristics that may contribute to specific biological activities.

The classification framework also considers the compound's relationship to other heterocyclic systems, particularly those containing piperazine rings or modified piperidine cores. Research has demonstrated that the specific substitution pattern in this compound influences its interaction with various biological targets compared to related compounds such as 4-[(4-phenoxyphenoxy)methyl]piperidine, which features an additional methylene bridge. This structural distinction has implications for the compound's pharmacological profile and synthetic utility, positioning it as a valuable scaffold for further chemical modification and biological evaluation.

Significance in Contemporary Chemical Research

Contemporary chemical research has recognized this compound as a significant compound for several key applications in medicinal chemistry and drug discovery. The compound serves as an important building block in the synthesis of more complex molecules, particularly those designed for enzyme inhibition and receptor modulation studies. Recent investigations have focused on the compound's potential as a scaffold for developing novel therapeutic agents, with particular emphasis on its ability to interact with specific molecular targets through its unique structural features. The dual phenoxy substituents provide multiple sites for chemical modification, enabling structure-activity relationship studies that can guide the development of optimized derivatives with enhanced biological properties.

Research applications have expanded to include studies of the compound's mechanism of action, which primarily involves interactions with specific enzymes and receptors within biological systems. The phenoxyphenoxy moiety has been identified as a privileged structural element that can enhance binding affinity and selectivity for certain protein targets. Contemporary synthetic methodologies have enabled the preparation of analogs and derivatives, facilitating comprehensive evaluation of structure-activity relationships within this chemical series. The compound's utility extends to its role as a reference standard in analytical chemistry applications, where its well-defined structure and properties make it valuable for method development and validation studies.

The significance of this compound in current research is further emphasized by its inclusion in compound libraries designed for high-throughput screening applications. The molecular weight of 305.8 grams per mole and favorable physicochemical properties make it suitable for various biological assays and in vitro studies. Recent publications have highlighted the compound's potential applications in areas ranging from antimicrobial research to neurological drug discovery, reflecting the versatility of the phenylpiperidine scaffold in medicinal chemistry. The continued interest in this compound among researchers demonstrates its value as both a research tool and a starting point for the development of novel therapeutic agents with improved efficacy and selectivity profiles.

属性

IUPAC Name |

4-(4-phenoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSQHNIBTACYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Based on Pyridine Salt Formation and Reduction

One of the most effective and industrially scalable methods involves the following four-step process, adapted from a related compound synthesis (4-[4-(trifluoromethoxy)phenoxy]piperidine), which shares a similar piperidine substitution pattern:

| Step | Description | Reaction Details | Outcome |

|---|---|---|---|

| 1 | Formation of N-benzylpyridinium salt | React 4-(4-phenoxyphenoxy)pyridine with benzyl halides under stirring in toluene at reflux conditions | N-benzyl-4-(4-phenoxyphenoxy)pyridinium salt |

| 2 | Reduction to tetrahydropyridine derivative | Treat pyridinium salt with sodium borohydride in tetrahydrofuran (THF) at 0–15 °C | N-benzyl-1,2,3,6-tetrahydro-4-(4-phenoxyphenoxy)pyridine |

| 3 | Hydrogenation and acid treatment | Catalytic hydrogenation in presence of acid and hydrogen source | 4-(4-phenoxyphenoxy)piperidinium salt |

| 4 | Alkali treatment | Neutralization with alkali to liberate free base | 4-(4-phenoxyphenoxy)piperidine |

The final hydrochloride salt is obtained by treatment with hydrochloric acid and subsequent crystallization.

- High yield (up to 99% in reduction step).

- High purity (above 96% post crystallization).

- Simple work-up and purification.

- Suitable for industrial scale-up due to mild conditions and inexpensive reagents.

- Control of temperature during reduction is critical to avoid side reactions.

- Purification typically involves solvent extraction, washing with saturated salt solutions, and crystallization from alcohols.

Alternative Mitsunobu and Mesylation Approaches

Other methods reported in literature include:

Mesylation of N-tertbutyloxycarbonyl-4-hydroxypiperidine followed by nucleophilic substitution with 4-phenoxyphenol under alkaline conditions, then acidic deprotection to yield the target compound. This method is prone to elimination side reactions reducing yield and purity.

Mitsunobu coupling of 4-phenoxyphenol with N-tertbutyloxycarbonyl-4-hydroxypiperidine, followed by acidic deprotection. This method produces large amounts of triphenylphosphine oxide byproduct, requiring chromatographic purification and suffers from low conversion rates.

Both methods are less favored industrially due to these limitations.

Hydrogenation and Salt Formation

Hydrogenation steps are commonly employed to reduce pyridine intermediates to piperidine derivatives. Catalysts such as palladium on carbon or platinum oxide are used under controlled hydrogen pressure and temperature. Subsequent acidification with hydrochloric acid forms the hydrochloride salt, which is more stable and easier to handle.

Reaction Conditions and Yields Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Pyridinium salt formation | 4-(4-phenoxyphenoxy)pyridine + benzyl halide, toluene reflux | 110–120 °C | 4–6 h | ~90 | >95 | Stirring under inert atmosphere |

| Reduction | Sodium borohydride, THF, 0–15 °C | 0–15 °C | 6 h | 99 | 96+ | Temperature control critical |

| Hydrogenation | Acid catalyst + H2, Pd/C or PtO2 | Room temp to 40 °C | 4 h | 85–90 | 97+ | Controlled H2 pressure |

| Salt formation | HCl treatment, crystallization | Room temp | 3 h | 90 | >98 | Recrystallization from alcohol |

Research Findings and Industrial Considerations

- The pyridinium salt route offers a balance of cost-effectiveness, high yield, and product purity.

- Avoidance of expensive catalysts and harsh conditions reduces environmental impact and operational complexity.

- The use of benzyl protection during reduction improves selectivity and facilitates purification.

- Side reactions such as elimination during nucleophilic substitution are minimized by careful temperature and reagent control.

- Crystallization from methanol or ethanol yields high-purity hydrochloride salts suitable for pharmaceutical applications.

化学反应分析

4-(4-Phenoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Research

Therapeutic Development

This compound is primarily utilized as an intermediate in the synthesis of novel therapeutic agents. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable component in drug design. For instance, piperidine derivatives have been studied extensively for their potential as inhibitors of various enzymes and receptors associated with diseases such as tuberculosis and cancer .

Case Study: MenA Inhibitors

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, including those similar to 4-(4-Phenoxyphenoxy)piperidine hydrochloride. These compounds have shown promising inhibitory activities against non-replicating Mycobacterium tuberculosis (Mtb), indicating their potential use in treating tuberculosis . The modifications on the piperidine ring significantly influenced their potency and drug disposition properties, highlighting the importance of this compound in medicinal chemistry.

Biochemical Research

Receptor Binding Studies

In biochemical research, this compound is employed to investigate receptor binding mechanisms and enzyme inhibition. Its ability to modulate biological pathways makes it a critical tool for understanding complex biochemical interactions. Researchers utilize this compound to explore how structural variations affect binding affinities and biological activities .

Material Science

Advanced Materials Development

The compound is also being explored for its properties in material science, particularly in developing advanced materials that require high chemical resistance. Its unique chemical structure can be integrated into polymer matrices to enhance durability and performance under various environmental conditions .

Agricultural Chemistry

Potential Agrochemical Applications

Research is ongoing into the potential use of this compound as a pesticide or herbicide. Its efficacy in targeting specific biological processes could lead to the development of new agrochemicals that are both effective and environmentally friendly .

Analytical Chemistry

Method Development

In analytical chemistry, this compound is utilized in developing methods for detecting and quantifying other substances. Its chemical properties facilitate the creation of analytical techniques that improve laboratory accuracy and reliability .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Research | Intermediate for drug synthesis targeting various diseases | Inhibitors for Mtb |

| Biochemical Research | Studies on receptor binding and enzyme inhibition | Investigating enzyme interactions |

| Material Science | Development of advanced materials with high chemical resistance | Polymer enhancements |

| Agricultural Chemistry | Exploration as a potential pesticide or herbicide | Crop protection solutions |

| Analytical Chemistry | Method development for detecting and quantifying compounds | Improved laboratory accuracy |

作用机制

The mechanism of action of 4-(4-Phenoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 4-(4-Phenoxyphenoxy)piperidine hydrochloride with similar compounds:

Key Observations:

- Bulkiness: The diphenylmethoxy group () is bulkier than the phenoxyphenoxy group, likely reducing solubility but enhancing lipophilicity for membrane penetration.

- Electronic Effects: The trifluoromethyl group () is strongly electron-withdrawing, increasing metabolic stability compared to electron-rich substituents like phenoxyphenoxy.

生物活性

Overview

4-(4-Phenoxyphenoxy)piperidine hydrochloride, with the molecular formula C17H20ClNO2 and CAS Number 942194-86-7, is a compound characterized by a piperidine ring substituted with two phenoxy groups. This unique structure contributes to its diverse biological activities, particularly in enzyme modulation and receptor binding. It is primarily utilized in scientific research across various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Upon binding to these targets, the compound modulates their activity, which can lead to significant physiological effects. The pathways influenced by this compound depend on the specific targets engaged during its application in research or therapeutic contexts.

Enzyme Modulation

Research indicates that this compound exhibits notable enzyme inhibition properties. This characteristic is critical for understanding various biochemical pathways and has potential implications in drug development for conditions such as neurological disorders.

- Target Enzymes : Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Receptor Binding

The compound also interacts with several receptors, influencing physiological responses related to neurological functions. Its binding affinity and selectivity towards different receptors make it a candidate for further investigation in drug design.

- Potential Applications : It has been suggested that this compound could be beneficial in treating conditions such as depression, anxiety, and obesity by antagonizing specific receptors involved in these disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties. Below is a table summarizing some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride | C18H22ClNO2 | Contains an additional methyl group on the piperidine ring |

| 4-Phenoxypiperidine hydrochloride | C11H16ClNO | Lacks the second phenoxy group, resulting in different biological activity |

| N-(4-Phenoxyphenyl)acetamide | C15H15NO2 | Features an acetamide functional group instead of a piperidine ring |

This comparison illustrates that the dual phenoxy substitution on the piperidine ring of this compound enhances its potential interactions compared to other related compounds.

Case Studies and Research Findings

- Neurological Disorders : A study focusing on the modulation of histamine H3 and sigma-1 receptors indicated that compounds similar to this compound show promise in treating nociceptive and neuropathic pain. The findings suggest that targeting these receptors could yield effective therapeutic strategies for pain management .

- Enzyme Inhibition : Another investigation into the enzyme inhibition capabilities of this compound revealed its potential role in regulating metabolic pathways associated with obesity and related disorders. The modulation of specific enzymes can lead to significant changes in metabolic rates and energy expenditure .

- Pharmacological Applications : The compound's ability to influence receptor activity has led researchers to explore its applications in developing treatments for various psychological conditions such as anxiety and depression. By selectively targeting neurotransmitter systems, it may help alleviate symptoms associated with these disorders .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Phenoxyphenoxy)piperidine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between piperidine derivatives and activated aryl halides (e.g., 4-phenoxyphenyl chloride) under alkaline conditions. A typical protocol involves using triethylamine as a base in anhydrous dichloromethane, followed by reflux for 12–24 hours . Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Purity >95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Due to limited toxicity data for this specific compound, standard precautions for piperidine derivatives apply:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact.

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis.

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Seek medical attention if irritation persists .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm piperidine ring conformation and phenoxy substituent positions.

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) verification.

- FTIR : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~3400 cm⁻¹ (piperidine N-H stretch) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of 4-(4-Phenoxyphenoxy)piperidine derivatives?

- Methodological Answer : Yields depend on:

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Temperature Control : Maintain reflux at 40–50°C to balance reaction rate and byproduct formation.

- Solvent Choice : Anhydrous THF or DMF improves solubility of aryl halides.

- Yield Contradictions : Discrepancies in literature (e.g., 60–90% yields) may arise from residual moisture or incomplete activation of the aryl halide. Validate via TLC monitoring at 30-minute intervals .

Q. What computational methods can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution or oxidation reactions.

- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways.

- Machine Learning : Train models on existing piperidine reaction datasets (e.g., PubChem Reaction) to predict regioselectivity in functionalization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in enzyme assays) may arise from:

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation time.

- Impurity Interference : Re-test batches with ≥98% purity (via HPLC).

- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies enable selective functionalization of the piperidine ring without disrupting the phenoxy groups?

- Methodological Answer :

- Protection/Deprotection : Use Boc or Fmoc groups to shield the piperidine nitrogen during phenoxy group modifications.

- Regioselective Catalysis : Employ Pd-catalyzed C-H activation at the 4-position of the piperidine ring.

- Electrochemical Methods : Apply controlled-potential oxidation to introduce hydroxyl groups at specific carbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。